Tert-butyl 4-benzylpiperidine-1-carboxylate

Organic Synthesis Process Chemistry Yield Optimization

Lab researchers often face unwanted side reactions and low yields when using unprotected 4-benzylpiperidine in multi-step syntheses. This Boc-protected intermediate directly solves that, enabling chemoselective transformations with near-quantitative yields. • Solid physical state simplifies automated weighing and reduces dosing errors versus the viscous liquid free amine. • Acid-labile Boc group allows orthogonal deprotection strategies, avoiding harsh conditions needed for other carbamates. • High LogP (4.05) facilitates robust extraction and crystallization protocols for reliable large-scale purification.

Molecular Formula C17H25NO2
Molecular Weight 275.392
CAS No. 251107-37-6
Cat. No. B2992166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-benzylpiperidine-1-carboxylate
CAS251107-37-6
Molecular FormulaC17H25NO2
Molecular Weight275.392
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
InChIKeyYJTHFKMWAUAXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-benzylpiperidine-1-carboxylate Procurement Overview


Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS 251107-37-6) is a Boc-protected piperidine derivative with the molecular formula C17H25NO2 and a molecular weight of 275.4 g/mol [1]. It is a versatile small molecule scaffold and building block, valued in medicinal chemistry for its stability and ease of handling as a protected intermediate . Unlike its active free-amine analog 4-benzylpiperidine (CAS 31252-42-3), this compound is not a direct pharmacological agent; its primary utility lies in enabling controlled, multi-step synthetic routes where the Boc group masks the reactive piperidine nitrogen, allowing for selective modifications elsewhere in the molecule [2].

Protected piperidine building block for multi-step synthesis
Boc protection enables chemoselective transformations
Solid-state form supports reproducible weighing and storage

Risks of Substituting Tert-butyl 4-benzylpiperidine-1-carboxylate


Substituting tert-butyl 4-benzylpiperidine-1-carboxylate with its closest unprotected analog, 4-benzylpiperidine, or even with a different N-protected variant like methyl 4-benzylpiperidine-1-carboxylate, is not a neutral change in a synthetic sequence. The free amine (pKa ~10.58) is nucleophilic and basic, which can lead to unwanted side reactions with electrophiles, acids, or coupling reagents present in a reaction mixture, thereby decreasing yield and complicating purification. The Boc group in the target compound chemically masks this reactivity, allowing for chemoselective transformations. Furthermore, the tert-butyl carbamate has distinct cleavage conditions (acid-labile) compared to other protecting groups (e.g., methyl carbamate, which requires harsher conditions), enabling orthogonal protecting group strategies [1]. These differences in reactivity and physical properties directly translate to measurable differences in synthetic yield, purity of intermediates, and the overall efficiency of a multi-step route.

This compound Boc masks nucleophilic reactivity for chemoselective synthesis
Free amine Free amine (pKa ~10.6) may cause side reactions with electrophiles or coupling reagents
This compound Acid-labile Boc allows mild, orthogonal deprotection strategies
Methyl carbamate analog Methyl carbamate requires harsher conditions, limiting orthogonal group compatibility
This compound Higher LogP and solid form support purification and handling workflows
Free amine Lower lipophilicity and liquid state may alter extraction and automated dispensing efficiency

Key Differentiation Factors for Procurement


Synthetic Yield Advantage

A direct comparison of synthetic efficiency can be drawn from literature reports. The target compound, tert-butyl 4-benzylpiperidine-1-carboxylate, has been synthesized in a one-step protocol under adapted Vilsmeier conditions in a quantitative yield [1]. In contrast, a common synthetic route to its close structural analog and downstream product, 4-benzylpiperidine, reports a yield of 92% . This 8-percentage-point difference represents a tangible reduction in material loss and cost, particularly when the Boc-protected compound is a required intermediate.

Synthetic Yield
Reported
Target Quantitative yield
Free amine 92% yield
~8 percentage point advantage
Reported yield advantage may support cost efficiency in multi-step routes
Cross-study comparison; conditions differ (Vilsmeier vs. hydrogenation)
Organic Synthesis Process Chemistry Yield Optimization

Lipophilicity and Purification Efficiency

The partition coefficient (LogP), a critical parameter for extraction and chromatographic purification, is substantially different. The target compound tert-butyl 4-benzylpiperidine-1-carboxylate has a calculated LogP of 4.05 [1]. Its primary comparator, the free amine 4-benzylpiperidine, has a significantly lower LogP of approximately 2.56 . This difference of 1.49 log units corresponds to the Boc-protected compound being roughly 30 times more lipophilic.

Lipophilicity (LogP)
Data to verify
Target LogP 4.05
Free amine LogP 2.56
Δ 1.49 log units (~30× more lipophilic)
LogP differential dictates extraction and reversed-phase HPLC method development
Calculated values (ACD/Labs); experimental validation recommended
Physicochemical Properties Purification Medicinal Chemistry

Physical Form and Handling Properties

Physical state and thermal properties are key differentiators for procurement and storage. Tert-butyl 4-benzylpiperidine-1-carboxylate is typically provided as a solid, with a predicted boiling point of 370.0±11.0 °C at 760 mmHg [1]. In contrast, 4-benzylpiperidine is a viscous liquid with a measured boiling point of 279 °C . The 91°C higher boiling point and solid-state of the target compound reflect its increased molecular weight and stability conferred by the Boc group, which simplifies weighing, handling, and long-term storage compared to the volatile liquid free amine.

Physical Form & BP
Data to verify
Target Solid; BP 370 °C
Free amine Liquid; BP 279 °C
+91 °C higher BP
Solid state and higher boiling point may simplify handling and storage logistics
Predicted boiling point; experimental data not provided for target compound
Material Handling Stability Logistics

Application Scenarios


CNS Drug Discovery Scaffold

The compound's utility as a protected intermediate is paramount in the multi-step synthesis of CNS drug candidates. Its high LogP (4.05) and stability allow it to serve as a lipophilic building block that can be carried through several synthetic transformations before the Boc group is removed to reveal the active 4-benzylpiperidine pharmacophore. This is particularly relevant for programs targeting monoamine transporters, where the free amine is known to have nanomolar potency (e.g., EC50 109 nM for dopamine release) [1]. Using the Boc-protected version prevents premature or unwanted reactions at the piperidine nitrogen, as supported by the high reported synthetic yields for this protected form .

Parallel Synthesis and Library Production

In medicinal chemistry laboratories generating large compound libraries, the solid physical state and quantitative yield potential of tert-butyl 4-benzylpiperidine-1-carboxylate are significant advantages. The ease of automated weighing of a solid versus a viscous liquid (4-benzylpiperidine) reduces experimental error and increases throughput. Furthermore, the ability to produce the compound in near-quantitative yield [1] makes it an economically sound choice for the parallel synthesis of dozens to hundreds of analogs, where maximizing the efficiency of each step is crucial for cost and time management.

Process Chemistry Scale-Up

For process chemists, the combination of high synthetic yield, high purity (min. 95% [1]), and a well-defined solid physical form makes tert-butyl 4-benzylpiperidine-1-carboxylate a more reliable starting material for route scouting and scale-up than its liquid free-amine analog. The 91°C higher boiling point indicates lower volatility and a broader thermal window for reactions, which can simplify safety assessments and reaction optimization. The clear differentiation in LogP (4.05 vs. 2.56) also informs the design of robust extraction and crystallization protocols for large-scale purification .

Application
Selection Property
Validation Focus
CNS drug discovery scaffold synthesis
Boc-protected intermediate enables orthogonal deprotection
Chemoselectivity and yield consistency in multi-step routes
Parallel library production
Solid-state form and high reported synthetic yield
Automated weighing accuracy and batch-to-batch yield reproducibility
Process chemistry scale-up
Thermal stability and controlled lipophilicity for purification
Extraction and crystallization protocol design based on physical properties

Technical Documentation Hub

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24 linked technical documents
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